molecular formula C8H11NO3 B1275630 3-Amino-3-(5-methyl-2-furyl)propanoic acid CAS No. 439121-19-4

3-Amino-3-(5-methyl-2-furyl)propanoic acid

Cat. No. B1275630
M. Wt: 169.18 g/mol
InChI Key: QOWQYAAGGVGLJV-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methyl-2-furyl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with oxygen, which is substituted with a methyl group and linked to a propanoic acid moiety with an amino group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been reported to be convenient, implying that similar methods could potentially be applied to the synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid. The synthesis of these compounds involved the introduction of haloacetyl groups to the furan ring, which could be a relevant step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid is not directly discussed in the provided papers. However, the structure of related compounds, such as N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been investigated. These studies involved the use of NMR, IR, and MS data to determine the structure of the synthesized compounds . Similar analytical techniques could be employed to analyze the molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds have been studied, particularly the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. These reactions resulted in the opening of the furan ring and the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . This suggests that 3-Amino-3-(5-methyl-2-furyl)propanoic acid could also undergo interesting transformations under acidic conditions, potentially leading to new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(5-methyl-2-furyl)propanoic acid are not directly described in the provided papers. However, the root growth-inhibitory activity of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been evaluated. These compounds showed significant bioactivity at a concentration of 1.0x10^(-4) M, indicating that 3-Amino-3-(5-methyl-2-furyl)propanoic acid might also possess biological properties worth investigating .

Scientific Research Applications

Catalyst in Organic Reactions

3-Amino-3-(5-methyl-2-furyl)propanoic acid derivatives have been used as catalysts in organic reactions. For instance, they showed high conversion and selectivity in the alkylation of methyl 3-(2-furyl) propanoate and 3-(2-furyl) propyl acetate using acid zeolites as heterogeneous catalysts (Algarra, Corma, García, & Primo, 1995).

Synthesis of Furan Compounds

Derivatives of 3-Amino-3-(5-methyl-2-furyl)propanoic acid are significant in the synthesis of furan compounds. They exhibit strong antibacterial activity against specific microorganisms and are used in the synthesis of oxadiazoles and thiadiazoles (Hirao & Kato, 1971).

Antimicrobial Activity

Certain derivatives of 3-Amino-3-(5-methyl-2-furyl)propanoic acid, such as methyl esters and nitriles, have shown inhibitory effects on the growth of microorganisms like Chlorella pyrenoidosa and Saccharomyces cerevisiae (Balaz, Ilavský, Šturdı́k, & Kovác, 2008).

Synthesis of Lactones

It has been used in the efficient synthesis of eight-membered lactones through intramolecular silicon-directed acylative ring-opening reactions (Ohi, Inoue, Iwabuchi, Irie, & Hatakeyama, 1999).

Root Growth-Inhibitory Activity

Compounds like 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids derived from 3-Amino-3-(5-methyl-2-furyl)propanoic acid have been synthesized and demonstrated root growth-inhibitory activity towards rape seedlings (Kitagawa, Nakamura, & Masai, 2003).

Pharmaceutical Applications

Derivatives of 3-Amino-3-(5-methyl-2-furyl)propanoic acid have been used in the synthesis of cyclic tetrapeptides like endolides A and B, which have significant biological profiles (Davison, Cameron, Harris, & Brimble, 2019).

Synthesis of Novel Anti-Malarial Agents

Compounds with a 3-Amino-3-(5-methyl-2-furyl)propanoic acid structure have been involved in the development of novel anti-malarial agents (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).

properties

IUPAC Name

3-amino-3-(5-methylfuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWQYAAGGVGLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396813
Record name 3-amino-3-(5-methyl-2-furyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(5-methyl-2-furyl)propanoic acid

CAS RN

439121-19-4
Record name 3-amino-3-(5-methyl-2-furyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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